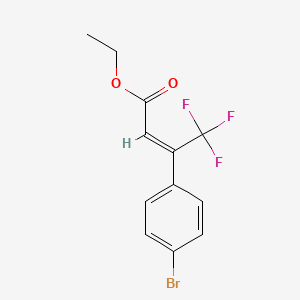

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)7-10(12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBGGDBGUKPIEX-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C1=CC=C(C=C1)Br)\C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an elimination reaction to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to facilitate large-scale production.

Chemical Reactions Analysis

Nucleophilic Addition and Substitution Reactions

The electron-deficient β-carbon in the α,β-unsaturated ester undergoes conjugate additions. Key reactions include:

-

Michael Additions : Reaction with nucleophiles (e.g., amines, thiols) at the β-position.

-

Bromine Substitution : The bromine atom at the 3-position participates in SN2 reactions with alkoxides or amines.

Example Reaction :

Conditions: Ammonia in ethanol at 50°C for 6 h yields an aminated derivative .

Reduction Reactions

The double bond is susceptible to catalytic hydrogenation:

-

Catalytic Hydrogenation : Using Pd/C or PtO₂ under H₂ (1 atm) reduces the α,β-unsaturated ester to ethyl 3-(4-bromophenyl)-4,4,4-trifluorobutanoate.

-

Selectivity : Full saturation occurs without affecting the bromophenyl or trifluoromethyl groups.

Cycloaddition and Rearrangement

The compound participates in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. Under basic conditions (e.g., DBU), Claisen-like rearrangements are observed .

Key Study :

-

Base-Mediated Rearrangement : In toluene at reflux (110°C), DBU facilitates isomerization and subsequent-sigmatropic rearrangement, yielding fluorinated cyclopentenones with 91% efficiency .

Cross-Coupling Reactions

The bromophenyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C.

Hydrolysis and Esterification

-

Acid-Catalyzed Hydrolysis : Concentrated HCl in THF/H₂O hydrolyzes the ester to the corresponding carboxylic acid.

-

Transesterification : Reacts with methanol in the presence of H₂SO₄ to form methyl esters .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate has been studied for its potential therapeutic applications due to its structural similarity to known pharmaceuticals. The presence of the bromophenyl group may impart biological activity relevant for drug development.

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency against cancer cells. For example, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical studies. A study demonstrated that modifications to the trifluoromethyl moiety could lead to improved selectivity and efficacy against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of more complex organic molecules due to its reactive double bond and electrophilic nature.

Synthesis of Fluorinated Compounds

The compound can be utilized in reactions aimed at synthesizing fluorinated derivatives. Its trifluoromethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of fluorine into various organic frameworks .

Diels-Alder Reactions

The compound's structure allows it to act as a diene or dienophile in Diels-Alder reactions. This application is significant for constructing cyclic compounds that are valuable in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has potential applications due to its unique thermal and chemical stability.

Polymerization

The compound can be used as a monomer or additive in the production of polymers with enhanced properties such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

Coatings and Adhesives

Due to its chemical properties, this compound may be explored as a component in coatings and adhesives that require resistance to solvents and environmental degradation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective inhibition of cancer cell proliferation when modified with additional functional groups. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria; further optimization needed for Gram-negative strains. |

| Study C | Synthesis Applications | Successfully used in Diels-Alder reactions yielding complex cyclic structures with high yields. |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the trifluorobutenoate moiety contribute to its reactivity and potential biological activities. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Notes:

- TFBE: Trifluorobut-2-enoate.

Reactivity Trends

- Fluorine Substitution: Ethyl (E)-4,4,4-trifluorobut-2-enoate exhibits higher reactivity as a Michael acceptor compared to its difluoro analog (Ethyl 4,4-difluorobut-2-enoate). For instance, in reactions with nitroalkanes, the trifluoro variant achieved higher yields (e.g., 70–85%) than the difluoro counterpart (50–65%) under identical conditions .

- Electron-Withdrawing Groups: The trifluoromethyl group enhances electrophilicity of the α,β-unsaturated ester, facilitating nucleophilic attacks. Substitutions like bromophenyl (in the target compound) or amino groups alter reactivity—amino derivatives may engage in hydrogen bonding or further functionalization .

Physicochemical Properties

- Boiling Points: Ethyl 3-amino-4,4,4-trifluorobut-2-enoate has a boiling point of 175.3°C, higher than non-polar analogs due to hydrogen bonding .

- Density and Polarity: The amino-substituted derivative has a density of 1.28 g/cm³, reflecting increased polarity compared to simpler esters like ethyl 4,4,4-trifluorobut-2-enoate .

Biological Activity

Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester with the following molecular formula:

- Molecular Formula : C12H10BrF3O2

- Molecular Weight : 303.1 g/mol

- IUPAC Name : ethyl (Z)-3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate

The compound features a bromophenyl group and a trifluorobutenoate moiety, which contribute to its unique chemical reactivity and potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde through a Knoevenagel condensation followed by elimination. The reaction conditions generally include refluxing in ethanol with sodium ethoxide as a base .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related fluorinated compounds have shown enhanced activity against various bacterial strains due to their ability to disrupt cellular membranes or inhibit enzymatic functions .

Anticancer Potential

This compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The trifluoromethyl group is believed to enhance lipophilicity and cellular uptake, potentially leading to increased efficacy in targeting tumor cells .

The proposed mechanism of action involves interaction with specific molecular targets within cells. The bromophenyl group may facilitate binding to proteins involved in cell signaling and apoptosis. Additionally, the trifluorobutenoate moiety could enhance the compound's reactivity with nucleophiles in biological systems .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 3-(4-bromophenyl)propanoate | Ester | Moderate antimicrobial effects |

| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Heterocyclic compound | Anticancer activity |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | Amino acid derivative | Antimicrobial properties |

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study evaluating the antimicrobial effects of various fluorinated esters found that those with bromine substitutions displayed enhanced activity against Gram-positive bacteria. This compound was included in this analysis and demonstrated promising results .

- Anticancer Research : In vitro studies on cancer cell lines revealed that this compound induced apoptosis at concentrations lower than those required for similar compounds without the trifluoromethyl group. This suggests a potential for developing more effective anticancer agents based on its structure .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate, and how do yields vary between methods?

The compound can be synthesized via modified Horner-Wadsworth-Emmons (HWE) reactions in deep eutectic solvents, which enhance stereoselectivity for α,β-unsaturated esters . Alternatively, coupling ethyl 3-amino-4,4,4-trifluorobut-2-enoate with aryl halides under transition metal catalysis (e.g., Rh or Pd) has been reported, though yields depend on substituent effects and solvent choice . For example, a related compound, ethyl 4-(4-bromophenyl)-4-oxobutanoate, was synthesized via esterification of 3-(4-bromobenzoyl)propionic acid with ethanol (99% yield) or via diazoacetate intermediates (74% yield), highlighting the importance of precursor stability .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the stereochemistry of the α,β-unsaturated ester moiety. The trifluoromethyl group’s electron density can be mapped to validate substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR : Look for characteristic signals: the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), the trifluoromethyl group (δ ~110–120 ppm in ¹³C), and the 4-bromophenyl aromatic protons (δ ~7.4–7.6 ppm) .

- IR : Confirm the ester carbonyl stretch (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful (Xn) with hazard codes R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release toxic byproducts. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the electron-withdrawing 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the para position facilitates Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. However, steric hindrance from the trifluoromethyl group may reduce reaction efficiency. For example, in rhodium-catalyzed asymmetric hydrogenations, bulky ligands like (R)-BINAP are required to achieve enantioselectivity >90% . Computational DFT studies (not explicitly covered in evidence) could further elucidate steric and electronic effects.

Q. What strategies resolve contradictions in reported synthesis yields for analogous compounds?

Discrepancies in yields (e.g., 99% vs. 74% for ethyl 4-(4-bromophenyl)-4-oxobutanoate ) often arise from reaction conditions (solvent purity, temperature control) or workup methods (chromatography vs. distillation). Systematic optimization using Design of Experiments (DoE) is recommended, varying parameters like catalyst loading, solvent polarity, and reaction time. Validation via HPLC or GC-MS ensures product consistency .

Q. How can the stereoselectivity of α,β-unsaturated ester formation be optimized?

Deep eutectic solvents (e.g., choline chloride/urea mixtures) enhance Z-selectivity in HWE reactions by stabilizing the transition state through hydrogen bonding. For example, ethyl (Z)-3-benzyl-4,4,4-trifluorobut-2-enoate achieved >90% Z-selectivity in such solvents . Alternatively, chiral auxiliaries or asymmetric catalysis (e.g., Rh-BINAP systems) can control enantioselectivity in functionalized derivatives .

Q. What role does this compound play in medicinal chemistry applications?

It serves as a key intermediate in synthesizing bioactive molecules, such as IDO1 inhibitors. For instance, racemic 3-[3-[3-(4-bromophenyl)ureido]phenyl]-4,4,4-trifluorobutyric acid ethyl ester was synthesized via urea coupling, demonstrating potent inhibitory activity (IC₅₀ < 1 µM) . The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for pharmacokinetic optimization.

Q. How can reaction mechanisms involving this compound be probed experimentally?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping intermediates : Use in situ NMR or mass spectrometry to detect transient species (e.g., enolates in aldol reactions).

- Stereochemical analysis : Monitor epimerization or racemization under varying pH/temperature to infer mechanistic pathways .

Methodological Tables

Q. Table 1. Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Density | 1.28 g/cm³ | |

| Boiling Point | 175.3°C (760 mmHg) | |

| Flash Point | 59.8°C | |

| Vapor Pressure | 1.16 mmHg (25°C) |

Q. Table 2. Synthetic Route Comparison

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| HWE in Deep Eutectic Solvent | >90% | High Z-selectivity | Solvent recovery required |

| Rh-Catalyzed Asymmetric Coupling | 85% | Enantioselectivity >90% ee | High catalyst cost |

| Esterification of Acid | 99% | Scalable, minimal byproducts | Requires anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.